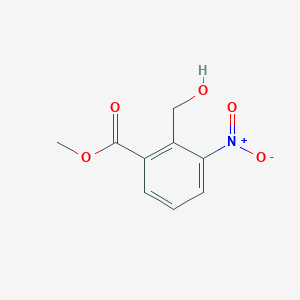
11-Ketobetamethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 11-Ketobetamethasone involves several steps, starting from betamethasone. The process typically includes oxidation reactions to introduce the ketone functional group at the 11th position. Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer . Industrial production methods often involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
11-Ketobetamethasone undergoes various chemical reactions, including:
Reduction: It can be reduced to form 11-hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can modify its chemical structure. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.
Scientific Research Applications
11-Ketobetamethasone is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of 11-Ketobetamethasone involves binding to glucocorticoid receptors, which leads to the inhibition of pro-inflammatory transcription factors such as NF-Kappa B . It also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, and promotes the expression of anti-inflammatory genes like interleukin-10 . These actions collectively contribute to its potent anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
11-Ketobetamethasone is similar to other glucocorticoids such as betamethasone, dexamethasone, and prednisolone. it is unique due to the presence of the ketone group at the 11th position, which enhances its stability and potency . Similar compounds include:
Properties
CAS No. |
2282-51-1 |
|---|---|
Molecular Formula |
C₂₂H₂₇FO₅ |
Molecular Weight |
390.45 |
Synonyms |
11-Dehydrobetamethasone; 11-Ketobetamethasone; _x000B_9-Fluoro-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione; _x000B_9α-Fluoro-16β-methyl-17α,21-dihydroxypregna-1,4-diene-3,11,20-trione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-](/img/structure/B1145069.png)
![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)


